3-(4-bromophenyl)propyl Acetate
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Overview
Description
3-(4-bromophenyl)propyl acetate is an organic compound with the molecular formula C11H13BrO2 It is a derivative of phenylpropyl acetate, where a bromine atom is substituted at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)propyl acetate typically involves the esterification of 3-(4-bromophenyl)propyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The general reaction scheme is as follows:
3-(4-bromophenyl)propyl alcohol+Acetic acid→3-(4-bromophenyl)propyl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)propyl acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: 3-(4-bromophenyl)propanol.
Oxidation: 3-(4-bromophenyl)propanoic acid.
Reduction: 3-(4-bromophenyl)propanol.
Scientific Research Applications
3-(4-bromophenyl)propyl acetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)propyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to a biological response. The bromine atom and ester group can influence the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phenylpropyl acetate: Lacks the bromine substitution, resulting in different reactivity and properties.
3-(4-chlorophenyl)propyl acetate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
3-(4-fluorophenyl)propyl acetate:
Uniqueness
3-(4-bromophenyl)propyl acetate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications. The bromine atom can participate in various reactions, making the compound a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-(4-bromophenyl)propyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-9(13)14-8-2-3-10-4-6-11(12)7-5-10/h4-7H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBLURZHKCMBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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